![molecular formula C9H13N3O2 B13168465 2-[(Dimethylamino)methyl]-5-methylpyrimidine-4-carboxylic acid](/img/structure/B13168465.png)
2-[(Dimethylamino)methyl]-5-methylpyrimidine-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(Dimethylamino)methyl]-5-methylpyrimidine-4-carboxylic acid is an organic compound with the molecular formula C9H13N3O2 This compound is characterized by a pyrimidine ring substituted with a dimethylaminomethyl group at the 2-position, a methyl group at the 5-position, and a carboxylic acid group at the 4-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Dimethylamino)methyl]-5-methylpyrimidine-4-carboxylic acid typically involves multi-step organic synthesis. One common method includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.
Introduction of the Dimethylaminomethyl Group: This step involves the alkylation of the pyrimidine ring with a dimethylaminomethyl halide under basic conditions.
Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction using carbon dioxide under high pressure and temperature.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors to enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
化学反应分析
Types of Reactions
2-[(Dimethylamino)methyl]-5-methylpyrimidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the dimethylaminomethyl group, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrimidine derivatives.
科学研究应用
2-[(Dimethylamino)methyl]-5-methylpyrimidine-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with nucleic acids and proteins.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials, such as polymers and coatings.
作用机制
The mechanism of action of 2-[(Dimethylamino)methyl]-5-methylpyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. The dimethylaminomethyl group can form hydrogen bonds and electrostatic interactions with nucleic acids and proteins, potentially inhibiting their function. The carboxylic acid group can also participate in coordination with metal ions, affecting enzymatic activities and signaling pathways.
相似化合物的比较
Similar Compounds
4-Dimethylaminopyridine: Similar in structure but with a pyridine ring instead of a pyrimidine ring.
2-(Dimethylamino)ethyl methacrylate: Contains a dimethylamino group but differs in the rest of the structure.
Uniqueness
2-[(Dimethylamino)methyl]-5-methylpyrimidine-4-carboxylic acid is unique due to the presence of both a dimethylaminomethyl group and a carboxylic acid group on a pyrimidine ring. This combination of functional groups provides distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
属性
分子式 |
C9H13N3O2 |
|---|---|
分子量 |
195.22 g/mol |
IUPAC 名称 |
2-[(dimethylamino)methyl]-5-methylpyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C9H13N3O2/c1-6-4-10-7(5-12(2)3)11-8(6)9(13)14/h4H,5H2,1-3H3,(H,13,14) |
InChI 键 |
NUGNAXTUQUKWNW-UHFFFAOYSA-N |
规范 SMILES |
CC1=CN=C(N=C1C(=O)O)CN(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


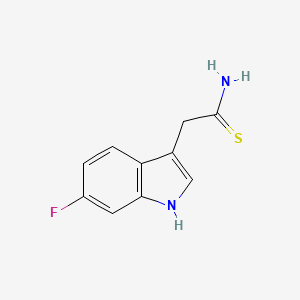
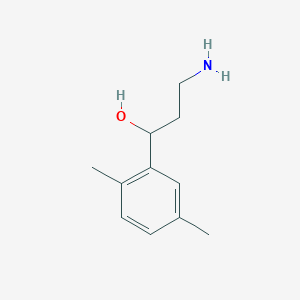
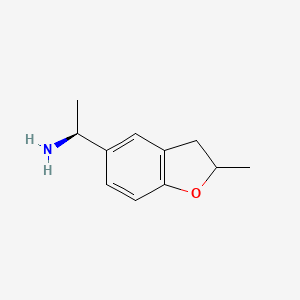
![1-Butyl-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-sulfonyl chloride](/img/structure/B13168410.png)
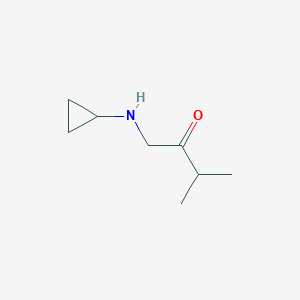

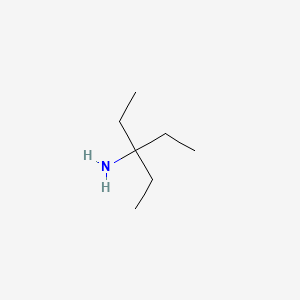
![Ethyl 1,5-dioxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13168452.png)
![(1S)-2-chloro-1-[1-(methylsulfonyl)-2,3-dihydro-1H-indol-5-yl]ethanol](/img/structure/B13168459.png)


![[1-(Aminomethyl)-3-methylcyclohexyl]methanol](/img/structure/B13168469.png)

![6-Cyclopropyl-5-(ethoxycarbonyl)-4-methyl-[1,2]thiazolo[5,4-b]pyridine-3-carboxylic acid](/img/structure/B13168479.png)
